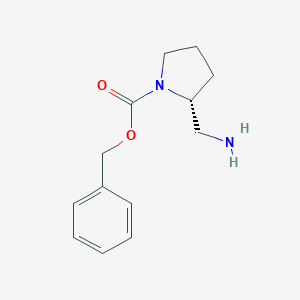

(r)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

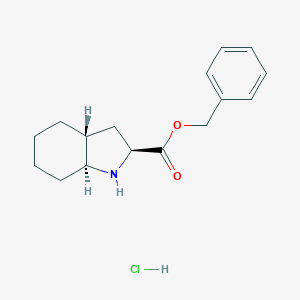

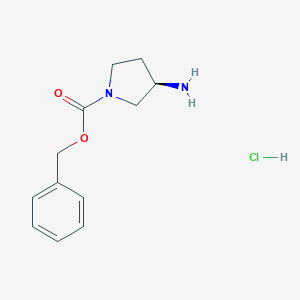

“®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C13H18N2O2 . It is used as a reactant in the synthesis of diamino derivatives of [1, 2, 4] triazolo [1, 5-a] [1, 3, 5] triazine, which are potent and selective adenosine A2A receptor antagonists .

Molecular Structure Analysis

The molecular structure of “®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI code for this compound is 1S/C13H18N2O2/c14-9-12-7-4-8-15 (12)13 (16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 .

Chemical Reactions Analysis

“®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is used as a reactant in the synthesis of diamino derivatives of [1, 2, 4] triazolo [1, 5-a] [1, 3, 5] triazine . These derivatives are potent and selective adenosine A2A receptor antagonists .

Physical And Chemical Properties Analysis

The molecular weight of “®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate” is 234.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 234.136827821 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis of Adenosine A2A Receptor Antagonists

This compound serves as a reactant in the synthesis of diamino derivatives of [1, 2, 4] triazolo [1, 5-a] [1, 3, 5] triazine, which are potent and selective adenosine A2A receptor antagonists . These antagonists have potential therapeutic applications in treating Parkinson’s disease, as they can modulate motor control.

Chiral Building Blocks in Synthetic Chemistry

Due to its chiral nature, ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is used as a building block in synthetic chemistry for the construction of complex molecules with specific stereochemistry . This is crucial in pharmaceuticals where the chirality of a drug can affect its efficacy.

Intermediate in Organic Synthesis

It acts as an intermediate in various organic synthesis processes . Its role is pivotal in creating a diverse range of chemical entities which can be further utilized in the development of new drugs and materials.

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular interactions .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biochemical pathways, depending on their specific chemical structure and the nature of their biological targets .

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

It is known to be a reactant in the synthesis of diamino derivatives of [1, 2, 4] triazolo [1, 5-a] [1, 3, 5] triazine, which are potent and selective adenosine a2a receptor antagonists

Action Environment

It is known that it should be stored in a cool place, away from strong oxidizing agents . This suggests that its stability and efficacy may be affected by temperature and exposure to certain chemical substances.

Eigenschaften

IUPAC Name |

benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGRCKNDDGCZPV-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428012 |

Source

|

| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187931-23-2 |

Source

|

| Record name | Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.